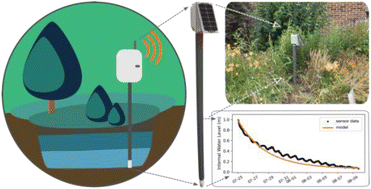Measuring city-scale green infrastructure drawdown dynamics using internet-connected sensors in Detroit†
Environmental Science: Water Research & Technology Pub Date: 2023-10-10 DOI: 10.1039/D3EW00098B
Abstract
The impact of green infrastructure (GI) on the urban drainage landscape remains largely unmeasured at high temporal and spatial scales. To that end, a data toolchain is introduced, underpinned by a novel wireless sensor network for continuously measuring real-time water levels in GI. The internet-connected sensors enable the collection of high-resolution data across large regions. A case study in Detroit (MI, US) is presented, where the water levels of 14 GI sites were measured in situ from June to September 2021. The large dataset is analyzed using an automated storm segmentation methodology, which automatically extracts and analyzes individual storms from measurement time series. Storms are used to parameterize a dynamical system model of GI drawdown dynamics. The model is completely described by the decay constant α, which is directly proportional to the drawdown rate. The parameter is analyzed across storms to compare GI dynamics between sites and to determine the major design and physiographic features that drive drawdown dynamics. A correlation analysis using Spearman's rank correlation coefficient reveals that depth to groundwater, imperviousness, longitude, and drainage area to surface area ratio are the most important features explaining GI drawdown dynamics in Detroit. A discussion is provided to contextualize these finding and explore the implications of data-driven strategies for GI design and placement.


Recommended Literature
- [1] Isolation of extracellular vesicles with multivalent aptamers
- [2] Anodization strategy to fabricate nanoporous gold for high-sensitivity detection of p-nitrophenol
- [3] A tripartite carbohydrate-binding module to functionalize cellulose nanocrystals†
- [4] Redox active molybdophosphate produced by Cu3(PO4)2 nanospheres for enhancing enzyme-free electrochemical immunoassay of C-reactive protein†
- [5] Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy
- [6] A 4.92% efficiency Cu2ZnSnS4 solar cell from nanoparticle ink and molecular solution
- [7] Signaling mechanisms of LOV domains: new insights from molecular dynamics studies†
- [8] A high performance graphene/few-layer InSe photo-detector†
- [9] Interfacial thermal transport and structural preferences in carbon nanotube–polyamide-6,6 nanocomposites: how important are chemical functionalization effects?
- [10] Quantification of glycoalkaloids in tomato plants by time-resolved fluorescence using a europium chelator entrapped in liposomes

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 123983-05-1
-
CAS no.: 129212-21-1









